

Optimal Concentration of AS2863619 for T Cell Culture: Application Notes and Protocols

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Compound of Interest

Compound Name: AS2863619

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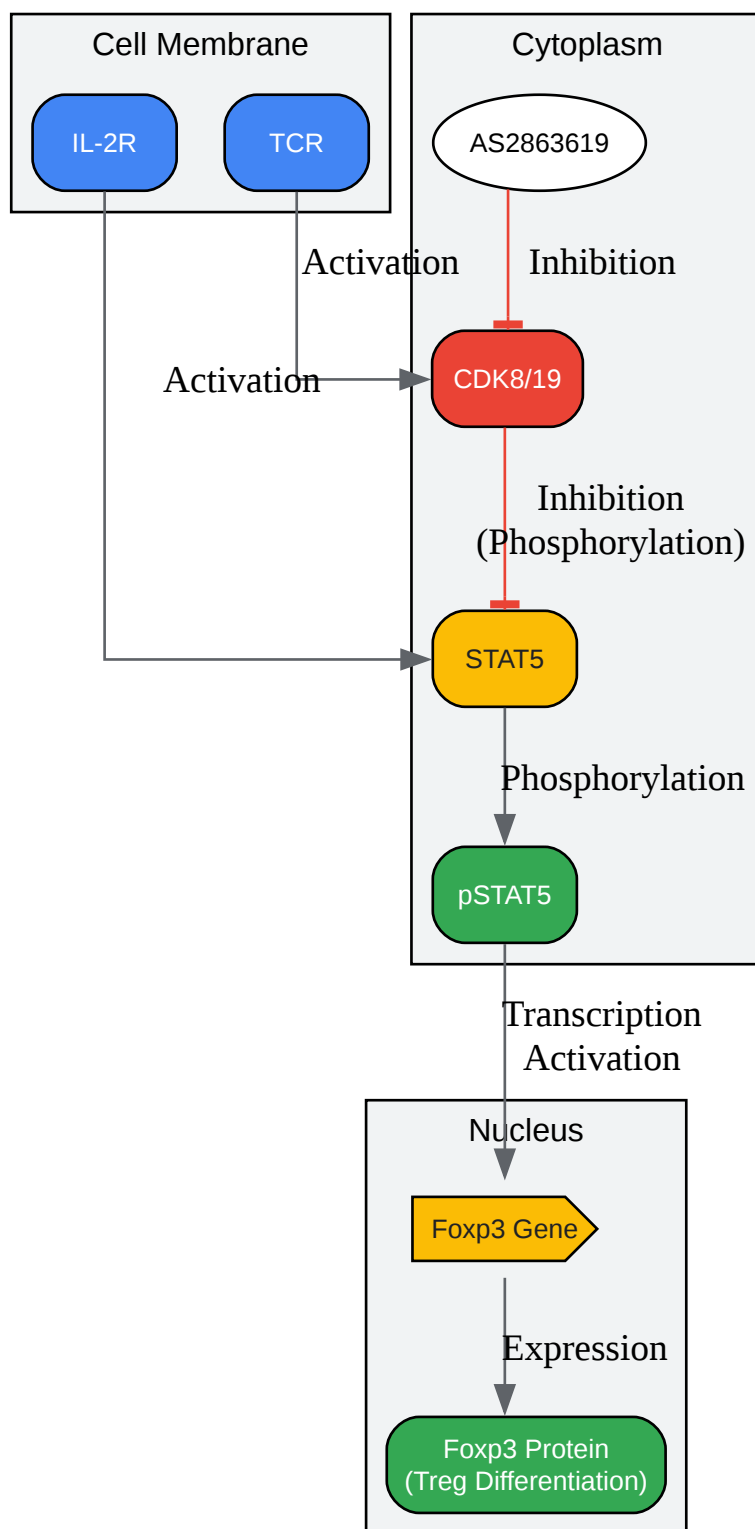
Introduction

AS2863619 is a potent and selective small molecule inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog CDK19. In the context of T cell biology, **AS2863619** has emerged as a powerful tool for the in vitro induction of functional Foxp3-expressing regulatory T cells (Tregs) from conventional T cells (Tconv). This process is crucial for research in immunology, autoimmune diseases, and transplantation tolerance. The optimal concentration of **AS2863619** is critical for maximizing the efficiency of Treg conversion while maintaining T cell viability and functionality. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of **AS2863619** in T cell culture.

Mechanism of Action

AS2863619 facilitates the conversion of naïve, effector, and memory T cells into Foxp3+ Tregs by inhibiting CDK8 and CDK19.[1][2] This inhibition relieves the suppressive effect of CDK8/19 on the Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] Consequently, STAT5 phosphorylation and nuclear translocation are enhanced, leading to increased binding to the Foxp3 gene locus and subsequent expression of the master Treg transcription factor, Foxp3.[1][2] This induction of Foxp3 is dependent on T cell receptor (TCR) stimulation and the presence of Interleukin-2 (IL-2), but notably, it is independent of Transforming Growth Factor-beta (TGF-β), a classical cytokine used for in vitro Treg differentiation.[1][3]

Signaling Pathway of AS2863619 in T Cells



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Caption: Signaling pathway of **AS2863619** in T cells.

Quantitative Data Summary

The optimal concentration of **AS2863619** for inducing Foxp3 in T cells is a balance between achieving a high percentage of Foxp3+ cells and maintaining cell health. The following tables summarize the dose-dependent effects of **AS2863619** on T cells based on available data.

Table 1: Dose-Dependent Induction of Foxp3 by **AS2863619**

AS2863619 Concentration	T Cell Type	Culture Duration	Foxp3+ Cells (%)	Reference
EC50: 32.5 nM	Conventional T cells (Tconv)	Not Specified	50% of max induction	[4]
1 µM	Mouse CD4+ T cells	22 hours	Not Specified	[1]

Table 2: Effect of **AS2863619** on T Cell Viability and Proliferation

AS2863619 Concentration Range	Effect on Viability	Effect on Proliferation	Reference
Foxp3-inducing range	No discernible toxicity	Does not hinder activity	[3]

Table 3: Effect of **AS2863619** on T Cell Cytokine Production

Cytokine	Effect of AS2863619 Treatment	Reference
IFN- γ	Decreased ratios of IFN- γ + cells in vivo	[1]
IL-10	No increase in transcription	[3]
TGF- β	No increase in transcription	[3]

Experimental Protocols

Protocol 1: In Vitro Induction of Foxp3 in Mouse CD4+ T Cells with AS2863619

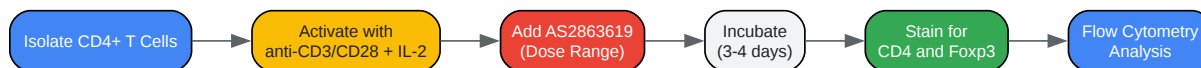
This protocol describes the conversion of conventional mouse CD4+ T cells into Foxp3+ Tregs using **AS2863619**.

Materials:

- **AS2863619** (stock solution in DMSO)
- CD4+ T cells (isolated from spleen and lymph nodes of mice)
- T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, and L-glutamine)
- Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
- Recombinant mouse IL-2
- 96-well cell culture plates
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-CD4, anti-Foxp3)

Procedure:

- Isolate CD4⁺ T cells from mouse spleen and lymph nodes using a negative selection kit to obtain untouched T cells.
- Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the plate with sterile PBS before use.
- Alternatively, use anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1.
- Seed the purified CD4⁺ T cells at a density of 1×10^5 to 2×10^5 cells per well in 200 µL of T cell culture medium.
- Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) if using plate-bound anti-CD3.
- Add recombinant mouse IL-2 to a final concentration of 10-20 ng/mL (or 100-200 U/mL).
- Prepare a serial dilution of **AS2863619** in T cell culture medium from a concentrated stock in DMSO. It is recommended to test a range of concentrations from 10 nM to 1 µM to determine the optimal concentration for your specific experimental conditions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Add the diluted **AS2863619** to the corresponding wells. Include a vehicle control (DMSO only).
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3 to 4 days.
- After incubation, harvest the cells and stain for surface markers (e.g., CD4) and intracellular Foxp3 using a Foxp3 staining buffer set according to the manufacturer's instructions.
- Analyze the percentage of Foxp3⁺ cells within the CD4⁺ T cell population by flow cytometry.



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Caption: Experimental workflow for in vitro Treg induction.

Protocol 2: Assessment of T Cell Viability and Proliferation

This protocol outlines how to assess the effect of **AS2863619** on T cell viability and proliferation.

Materials:

- Treated T cells from Protocol 1
- Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- Flow cytometer

Procedure for Viability Assessment:

- Harvest a small aliquot of cells from each concentration of **AS2863619** tested in Protocol 1.
- Stain the cells with a viability dye according to the manufacturer's protocol.
- Analyze the cells by flow cytometry to determine the percentage of live and dead cells.

Procedure for Proliferation Assessment:

- Prior to T cell activation (step 3 of Protocol 1), label the purified CD4⁺ T cells with a cell proliferation dye like CFSE or CellTrace™ Violet according to the manufacturer's instructions.
- Proceed with the T cell activation and **AS2863619** treatment as described in Protocol 1.
- After the incubation period, harvest the cells.
- Analyze the cells by flow cytometry. The dilution of the proliferation dye indicates the extent of cell division.

Conclusion

AS2863619 is a valuable tool for the in vitro generation of Foxp3+ Tregs. Based on the available data, an optimal starting concentration for **AS2863619** in T cell culture is in the range of 30-100 nM, with the potential to go up to 1 μ M. It is crucial for each researcher to perform a dose-response experiment to determine the optimal concentration for their specific T cell source, activation method, and experimental goals. The protocols provided here offer a framework for establishing the optimal conditions for using **AS2863619** to advance research in T cell immunology and therapeutic applications.

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References

- 1. immune-system-research.com [immune-system-research.com]
- 2. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. AS2863619 | CDK8/19 inhibitor, Foxp3 inducer | Probechem Biochemicals [probechem.com]
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